The compound has been cataloged under various databases, including EvitaChem (Catalog Number: EVT-3114673) and has a CAS Number of 1797954-78-9. Its molecular formula is , with a molecular weight of 442.9 g/mol . The compound is primarily intended for non-human research purposes and is not approved for therapeutic or veterinary use.
The synthesis of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide typically involves several steps:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during each step of the synthesis.
The molecular structure of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3The compound features multiple functional groups, including an oxalamide linkage, a piperidine ring, and a chlorinated aromatic system. This complexity suggests potential interactions with biological targets, which could be explored in further studies.
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide can undergo various chemical reactions:
These reactions are significant for exploring structure–activity relationships and optimizing the compound for specific applications.
The physical and chemical properties of N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide include:
Additional properties like melting point, boiling point, and stability under various conditions would require empirical determination through experimental methods.
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide holds potential applications in:
Further research into this compound could lead to significant advancements in medicinal chemistry and drug development strategies.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: